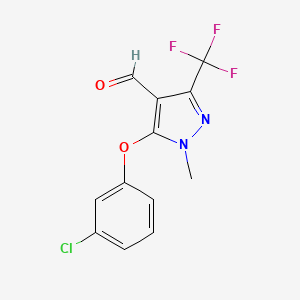

![molecular formula C11H11BrF2N2S B2743475 5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1795493-24-1](/img/structure/B2743475.png)

5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

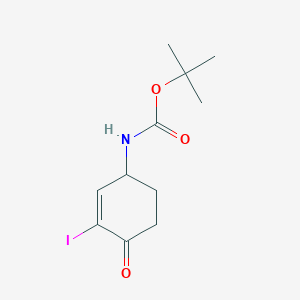

“5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide” is a chemical compound with the CAS Number: 1795493-24-1 . It has a molecular weight of 321.19 . The compound is in powder form .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties of this compound are not available in the current literature.Scientific Research Applications

Fluorescence and Colorimetric pH Probe Development

A new fluorescent and colorimetric pH probe, 5-(4-((2-(benzothiazole-2-carbonyl)hydrazono)methyl)-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide (BTABr), demonstrates the potential of thiazole derivatives in developing pH sensors. This probe showcases high solubility, stability, selectivity, and large Stokes shifts, making it suitable for real-time intracellular pH imaging. The molecular structure analysis through single-crystal analysis reveals a complex hydrogen bonding pattern, underscoring its utility in monitoring both acidic and alkaline solutions with a naked-eye colorimetric response (R. Diana et al., 2020).

Molecular and Electronic Structure Analysis

The molecular and electronic structure of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine was extensively studied, indicating its potential in various scientific applications. The compound was characterized using multiple spectroscopic methods and single-crystal X-ray diffraction, offering insights into its conformational flexibility and molecular energy profile. Such detailed analysis aids in understanding the compound's behavior in different environments and its application in material science and pharmaceuticals (N. Özdemir et al., 2009).

Antimicrobial Agent Synthesis

Synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showcases the antimicrobial potential of thiazole derivatives. The structural characterization through elemental analysis and spectroscopic techniques, along with in vitro evaluation against bacterial and fungal strains, highlights the significance of thiazole derivatives in developing new antimicrobial agents. The compounds display moderate activity, emphasizing the need for further research in this area (P. Sah et al., 2014).

Chemoselective Synthesis of Thiazoles

A novel synthetic protocol using 1,3-dibromo-1,1-difluoro-2-propanone illustrates the chemoselective preparation of bromodifluoromethyl thiazoles. This approach not only facilitates the introduction of a bromodifluoromethyl group at the thiazole's C4 but also opens avenues for further transformations, such as Br/F exchange. Such advancements are crucial for drug discovery, showcasing the versatility of thiazole derivatives in synthesizing biologically relevant compounds (Marco Colella et al., 2018).

Corrosion Inhibition Studies

Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition performance on iron. Through density functional theory calculations and molecular dynamics simulations, significant insights into their binding energies and interaction strengths with the metal surface were gained. These findings demonstrate the potential of thiazole derivatives in industrial applications, particularly in enhancing the longevity and performance of metal components (S. Kaya et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

5-[(2,4-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2S.BrH/c1-6-10(16-11(14)15-6)4-7-2-3-8(12)5-9(7)13;/h2-3,5H,4H2,1H3,(H2,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXQHPNMCACBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CC2=C(C=C(C=C2)F)F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

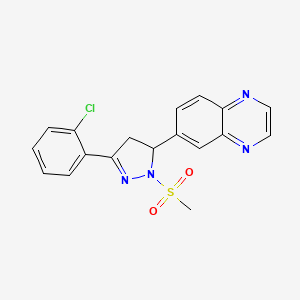

![3-chloro-4-fluoro-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzenesulfonamide](/img/structure/B2743393.png)

![5-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-carboxamide](/img/structure/B2743394.png)

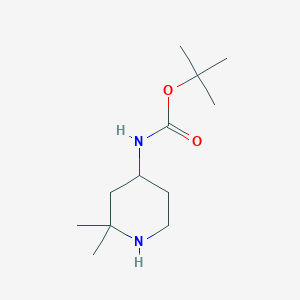

![1-Oxaspiro[4.4]nonan-6-amine](/img/structure/B2743395.png)

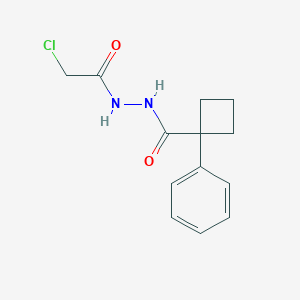

![N-(4-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2743398.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2743405.png)

![3,4-dimethoxy-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2743406.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2743408.png)